Cimicifugoside H-2
Overview
Description
Cimicifugoside H-2 is a triterpenoid saponin compound isolated from the rhizomes of the Cimicifuga foetida plant, which is commonly found in China. This compound has garnered significant attention due to its potential pharmacological properties, particularly its ability to inhibit certain oncogenic pathways .
Biochemical Analysis
Biochemical Properties
Cimicifugoside H-2 interacts with the IκB kinase alpha (IKK1/alpha) protein . The interaction of IKK1/alpha with this compound is mostly stabilized by hydrogen bonds and hydrophobic interactions . This interaction suggests that this compound may play a role in biochemical reactions involving IKK1/alpha.
Cellular Effects
This compound has been shown to have effects on various types of cells. For instance, it has been found to inhibit the differentiation of 3T3-L1 cells, a mouse cell line used as a model for studying adipocyte differentiation . This suggests that this compound may influence cellular processes such as cell differentiation and lipid metabolism .
Molecular Mechanism
This compound appears to exert its effects at the molecular level by inhibiting the IKK1/alpha protein . This protein plays a crucial role in the nuclear factor kappa light chain enhancer of activated B cells (NF-κB) pathway, which is involved in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens . By inhibiting IKK1/alpha, this compound may suppress the NF-κB pathway, potentially influencing gene expression and cellular responses to various stimuli .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cimicifugoside H-2 is typically extracted from the rhizomes of Cimicifuga foetida using a series of chromatographic techniques. The extraction process involves the use of solvents such as ethanol and water in varying concentrations to isolate the desired compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Cimicifuga foetida rhizomes. The process includes grinding the rhizomes, followed by solvent extraction and purification using chromatographic methods. The purified compound is then subjected to quality control measures to ensure its efficacy and safety .
Chemical Reactions Analysis
Types of Reactions: Cimicifugoside H-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .
Scientific Research Applications
Chemistry: It is used as a model compound for studying triterpenoid saponins and their chemical properties.
Biology: It has been shown to exhibit anti-inflammatory and antioxidant properties, making it a valuable compound for biological research.
Medicine: Cimicifugoside H-2 has demonstrated potential as an inhibitor of the IκB kinase alpha protein, which is involved in the nuclear factor kappa light chain enhancer of activated B cells pathway.
Mechanism of Action
Cimicifugoside H-2 exerts its effects by inhibiting the IκB kinase alpha protein, which plays a crucial role in the nuclear factor kappa light chain enhancer of activated B cells pathway. This inhibition leads to the suppression of the pathway, thereby reducing inflammation and potentially inhibiting cancer cell proliferation. The interaction of this compound with the protein is stabilized by hydrogen bonds and hydrophobic interactions .
Comparison with Similar Compounds
- Cimicifugoside A
- Cimicifugoside B
- Cimicifugoside C
- Cimicifugoside D
- Cimicifugoside E
Comparison: Cimicifugoside H-2 is unique among its counterparts due to its higher affinity for the IκB kinase alpha protein and its potent inhibitory effects on the nuclear factor kappa light chain enhancer of activated B cells pathway. This makes it a more promising candidate for therapeutic applications compared to other Cimicifugosides .
Properties
IUPAC Name |
(1S,3R,6S,8R,12R,15R,16R,18S)-15-[(2R,5R)-5,6-dihydroxy-6-methyl-4-oxoheptan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H54O10/c1-17(12-18(36)28(42)31(4,5)43)25-19(37)13-32(6)22-9-8-21-30(2,3)24(45-29-27(41)26(40)20(38)15-44-29)10-11-34(21)16-35(22,34)23(39)14-33(25,32)7/h9,17,20-21,23-29,38-43H,8,10-16H2,1-7H3/t17-,20-,21+,23+,24+,25+,26+,27-,28+,29+,32+,33-,34-,35+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNYLGIAMKNXMN-GLWILYKISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C(C(C)(C)O)O)C1C(=O)CC2(C1(CC(C34C2=CCC5C3(C4)CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)[C@@H](C(C)(C)O)O)[C@H]1C(=O)C[C@@]2([C@@]1(C[C@@H]([C@]34C2=CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H54O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161097-77-4 | |
Record name | Cimicifugoside H-2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161097774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CIMICIFUGOSIDE H-2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS0JEH28E6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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